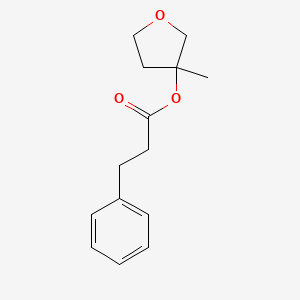

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester

Beschreibung

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester is an ester derivative of benzenepropanoic acid, characterized by a tetrahydrofuran (THF) ring substituted with a methyl group at the 3-position. This compound’s structure combines a benzene ring, a propanoic acid backbone, and a cyclic ether ester moiety. The THF ring and methyl substituent likely influence its solubility, stability, and reactivity, making it distinct from linear or simpler aromatic esters.

Eigenschaften

CAS-Nummer |

652161-29-0 |

|---|---|

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

(3-methyloxolan-3-yl) 3-phenylpropanoate |

InChI |

InChI=1S/C14H18O3/c1-14(9-10-16-11-14)17-13(15)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI-Schlüssel |

HTAFYUJVPHNKRB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCOC1)OC(=O)CCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-3-furanyltetrahydroester der Benzenpropansäure umfasst typischerweise die Veresterung von Benzenpropansäure mit 3-Methyl-3-furanyltetrahydroalkohol. Diese Reaktion wird üblicherweise durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das Esterprodukt zu gewährleisten.

Industrielle Produktionsmethoden

In der industriellen Umgebung kann die Produktion von 3-Methyl-3-furanyltetrahydroester der Benzenpropansäure unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von festen Säurekatalysatoren in diesen Reaktoren kann auch die Effizienz des Veresterungsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Methyl-3-furanyltetrahydroester der Benzenpropansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Ester kann zu den entsprechenden Carbonsäuren und Ketonen oxidiert werden.

Reduktion: Die Reduktion des Esters kann zu den entsprechenden Alkoholen führen.

Substitution: Die Estergruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine und Alkohole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.

Hauptprodukte

Oxidation: Benzenpropansäure und 3-Methyl-3-furanyltetrahydroketon.

Reduktion: Benzenpropanol und 3-Methyl-3-furanyltetrahydroalkohol.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that benzenepropanoic acid derivatives exhibit significant anti-inflammatory and antioxidant activities. These properties make them potential candidates for developing new therapeutic agents for conditions such as arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for their therapeutic effects .

Drug Delivery Systems

The compound has also been investigated for use in drug delivery systems. Its ester functionality allows for the modification of release rates of active pharmaceutical ingredients (APIs), enhancing bioavailability and therapeutic efficacy. For instance, it can be incorporated into polymer matrices to create controlled-release formulations that improve patient compliance by reducing dosing frequency .

Agricultural Applications

Pesticide Formulations

Benzenepropanoic acid derivatives are being explored as potential active ingredients in pesticide formulations. Their ability to disrupt the hormonal systems of pests makes them suitable candidates for developing eco-friendly pesticides that target specific pests while minimizing harm to non-target organisms .

Plant Growth Regulators

The compound's structural characteristics suggest potential as a plant growth regulator. Initial studies indicate that it may enhance growth rates and yield in certain crops by modulating plant hormone levels . This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers.

Food Science Applications

Flavoring Agents

Benzenepropanoic acid derivatives are being evaluated as flavoring agents in food products. Their unique aromatic properties can enhance the sensory attributes of various foods and beverages. Regulatory assessments are ongoing to establish safe usage levels and confirm their suitability as food additives .

Preservatives

Due to their antioxidant properties, these compounds may also serve as natural preservatives in food products. By preventing oxidative degradation, they can extend shelf life while maintaining food quality. Research is focused on understanding their effectiveness compared to traditional synthetic preservatives .

Case Studies

Wirkmechanismus

The mechanism of action of benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. These components can then interact with enzymes and receptors in biological systems, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Properties

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Hydroxyl/Nitro Groups: Compounds like benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester () exhibit altered bioactivity due to halogenation. Fluorine’s electronegativity enhances binding to biological targets, whereas nitro groups () increase electrophilicity, favoring reactions like nitration or reduction .

- Ester Group Variations : The THF ester in the target compound may confer greater metabolic stability compared to benzyl esters (), which are more prone to enzymatic hydrolysis .

- Cyclic vs. Linear Esters: The THF ring in the target compound likely improves membrane permeability compared to linear esters (e.g., benzyl 3-phenylpropanoate), as cyclic ethers often enhance lipophilicity .

Biologische Aktivität

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester, is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester is an ester derived from benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. Its chemical formula can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that compounds similar to benzenepropanoic acid exhibit anti-inflammatory properties. For instance, studies on related esters have shown inhibition of pro-inflammatory cytokines and reduction in edema in animal models .

2. Antioxidant Properties

The antioxidant capacity of benzenepropanoic acid derivatives has been documented, suggesting they can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

3. Antimicrobial Effects

Benzenepropanoic acid derivatives have demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating potential for use in treating infections .

Case Study 1: Anti-inflammatory Effects

A study published in the International Journal of Pharmaceutical Sciences and Research explored the anti-inflammatory effects of benzenepropanoic acid derivatives in a rat model. The results showed a significant reduction in paw edema when treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity of benzenepropanoic acid was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, which was comparable to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of Benzenepropanoic Acid Derivatives

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Disruption of microbial cell membranes |

Research Findings

Recent research emphasizes the need for further investigation into the pharmacokinetics and toxicity profiles of benzenepropanoic acid derivatives. Preliminary studies suggest that while the compound exhibits beneficial biological activities, understanding its metabolic pathways and potential side effects is crucial for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.